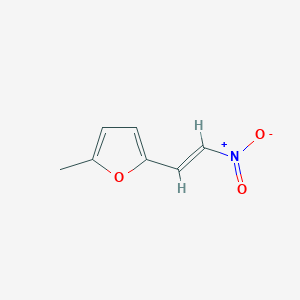
2-Methyl-5-(2-nitroethenyl)furan
Übersicht
Beschreibung
2-Methyl-5-(2-nitroethenyl)furan is an organic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 2-position and a nitroethenyl group at the 5-position
Biochemische Analyse
Biochemical Properties
2-Methyl-5-(2-nitroethenyl)furan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and interact with enzymes involved in oxidative stress responses. Additionally, the furan ring structure of this compound can interact with proteins through π-π stacking interactions, influencing protein folding and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and affecting cell signaling pathways such as the MAPK/ERK pathway. This can result in changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the nitro group can form covalent bonds with thiol groups in enzymes, inhibiting their activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to increased oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions and oxidative stress responses. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can lead to increased oxidative stress and mitochondrial dysfunction .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-nitroethenyl)furan typically involves the reaction of 2-methylfuran with nitroethene under specific conditions. One common method is the Knoevenagel condensation reaction, where 2-methylfuran reacts with nitroethene in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(2-nitroethenyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: The major product is this compound.
Reduction: The major product is 2-Methyl-5-(2-aminoethenyl)furan.
Substitution: The major products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-nitroethenyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(2-nitroethenyl)furan involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The furan ring can also participate in electrophilic and nucleophilic reactions, contributing to its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
5-Nitro-2-furfural: Contains a nitro group but lacks the methyl group, leading to different reactivity and applications.
2-Nitrofuran: Contains a nitro group but lacks both the methyl and nitroethenyl groups, resulting in distinct chemical properties.
Uniqueness
2-Methyl-5-(2-nitroethenyl)furan is unique due to the presence of both the methyl and nitroethenyl groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Eigenschaften
IUPAC Name |
2-methyl-5-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGJJOVWZWUBQX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![Carbamic acid, N-[(1R)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B3147137.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B3147138.png)
![6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3147145.png)
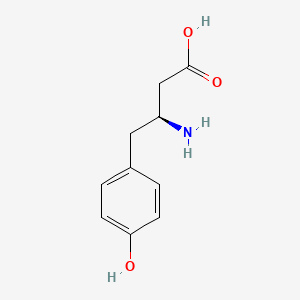
![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)
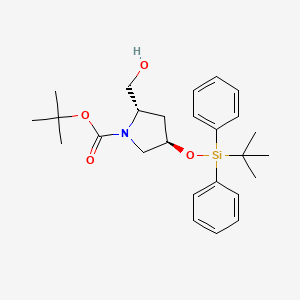
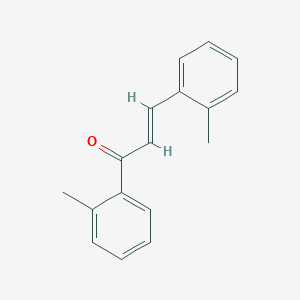
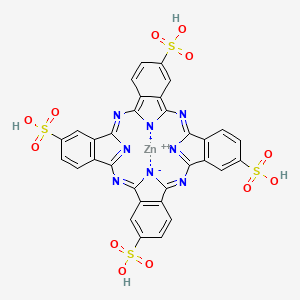
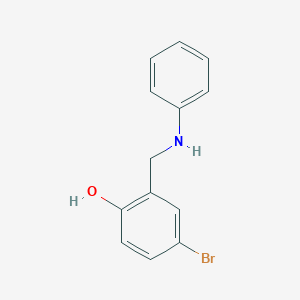


![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)

